Buergerinin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

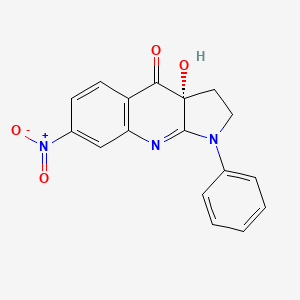

Buergerinin B is a natural iridoid compound found in the roots of Scrophularia ningpoensis. It has a molecular formula of C9H14O5 and a molecular weight of 202.20 g/mol. This compound is known for its potential pharmacological significance and is often studied for its various biological activities.

Aplicaciones Científicas De Investigación

Buergerinin B has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating its effects on various biological systems. In medicine, this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industrially, it is used in the production of various pharmaceutical and cosmetic products.

Safety and Hazards

Mecanismo De Acción

Target of Action

Buergerinin B is a natural iridoid found in the roots of Scrophularia ningpoensis .

Pharmacokinetics

It has a molecular weight of 202.204, a density of 1.5±0.1 g/cm3, and a boiling point of 404.0±45.0 °C at 760 mmHg . These properties could potentially impact its bioavailability, but more detailed studies are needed to confirm this.

Análisis Bioquímico

Biochemical Properties

Buergerinin B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound inhibits COX-2 activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. By inhibiting NF-κB activation, this compound can modulate the expression of genes involved in inflammation and immune responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress-induced damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This neuroprotective effect is crucial in preventing cell death and maintaining cellular function. Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating these pathways, this compound can impact gene expression and cellular metabolism, promoting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, preventing its degradation and subsequent activation of NF-κB . This inhibition leads to a decrease in the expression of pro-inflammatory genes. This compound also modulates the activity of various transcription factors, including activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3), further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. This compound has demonstrated stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that this compound can exert sustained effects on cellular function, including the modulation of gene expression and enzyme activity . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects. Additionally, threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This compound can also influence the levels of metabolites involved in oxidative stress and inflammation, such as reactive oxygen species (ROS) and prostaglandins . By affecting these metabolic pathways, this compound can regulate cellular responses and maintain homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various signaling molecules and enzymes, modulating their activity . In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin . These subcellular localizations are essential for the diverse biological activities of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Buergerinin B involves several steps, including the enantioselective aldol reaction of a tetrasubstituted ketene silyl acetal with crotonaldehyde, followed by intramolecular Wacker-type ketalization . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as benzyl alcohol and sodium methoxide .

Análisis De Reacciones Químicas

Types of Reactions: Buergerinin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparación Con Compuestos Similares

Buergerinin B is unique compared to other similar iridoid compounds due to its specific molecular structure and biological activities. Similar compounds include harpagide, harpagoside, and aucubin, which are also found in the roots of Scrophularia ningpoensis. These compounds share some common biological activities, such as anti-inflammatory and antioxidant properties, but this compound is distinguished by its higher potency and specific molecular interactions.

Propiedades

IUPAC Name |

(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOXWSFMKSXFDD-YGBUUZGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1COC(=O)C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Buergerinin B and where is it found?

A: this compound is a newly discovered iridoid, a type of naturally occurring chemical compound often found in plants and known for various biological activities. It was first isolated from the roots of Scrophularia buergeriana [], a plant species traditionally used in Asian medicine.

Q2: What other iridoids have been found alongside this compound?

A: Research on Scrophularia ningpoensis, another plant in the same genus, has uncovered several other iridoids, including harpagide, harpagoside, 8-O-feruloylharpagide, 8-O-(p-coumaroyl)harpagide, and aucubin []. The presence of these compounds in related plant species suggests potential similarities in their biosynthetic pathways and possibly even shared biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)